Cas no 51279-01-7 (Acetamide, N-(3-ethylphenyl)-)
Acetamide, N-(3-ethylphenyl)- structure
Product Name:Acetamide, N-(3-ethylphenyl)-
CAS No:51279-01-7
MF:C10H13NO
MW:163.216322660446
CID:362691
PubChem ID:4341261
Update Time:2025-04-19
Acetamide, N-(3-ethylphenyl)- Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-(3-ethylphenyl)-
- N-(3-ethylphenyl)acetamide
- 51279-01-7
- SCHEMBL1817688
- GXGSTWDXNDGXCL-UHFFFAOYSA-N
- DTXSID90402115
- 3-Acetamido-ethylbenzol
- AKOS003854678
-
- Inchi: 1S/C10H13NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12)
- InChI Key: GXGSTWDXNDGXCL-UHFFFAOYSA-N
- SMILES: O=C(C)NC1=CC=CC(=C1)CC
Computed Properties
- Exact Mass: 163.09979
- Monoisotopic Mass: 163.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 29.1
Acetamide, N-(3-ethylphenyl)- Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
51279-01-7 (Acetamide, N-(3-ethylphenyl)-) Related Products
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- 20330-99-8(N1-(4-Propylphenyl)acetamide)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
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